4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a complex organic compound. It integrates structural elements from isoquinoline, sulfonamide, thiazole, and benzamide. This intricate molecular architecture implies potential pharmacological properties and varied applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide typically involves a multi-step process. The initial step might involve the formation of the thiazole ring through a condensation reaction. Following this, the benzamide core can be introduced. The final stage might be the attachment of the dihydroisoquinoline sulfonyl group. Reaction conditions can vary but commonly involve:
Solvents: dichloromethane, tetrahydrofuran
Catalysts: palladium on carbon, copper iodide
Temperatures: between 0°C to 120°C
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to maximize yield and purity while minimizing costs and waste. Process optimization often involves:
Continuous flow chemistry
Automated reaction monitoring
Green chemistry principles to reduce environmental impact
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions:
Oxidation: : This can lead to the formation of sulfoxides or sulfones.
Reduction: : Typically affecting the sulfonyl or benzamide groups.
Substitution: : Halogenation or other nucleophilic substitutions can modify the benzamide ring.
Common Reagents and Conditions
Oxidation: : hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : lithium aluminum hydride, sodium borohydride
Substitution: : various halogens (chlorine, bromine), nucleophiles
Major Products Formed
Oxidation: : sulfoxides, sulfones
Reduction: : secondary amines, reduced thiazoles
Substitution: : halogenated benzamides, various substituted isoquinolines
Scientific Research Applications
Chemistry
This compound serves as an essential precursor or intermediate in the synthesis of more complex molecules, with applications in organic synthesis and materials science.
Biology
In biological research, this compound can act as a molecular probe to investigate sulfonamide interactions and thiazole pharmacophores' behavior.
Medicine
Potential pharmacological applications include investigations into its effects on various molecular targets, possibly serving as a lead compound for drug development.
Industry
Industrially, this compound might be used in the production of high-value chemicals, polymers, and as an analytical reagent.
Mechanism of Action
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide exerts its effects through interactions with specific molecular targets. This includes binding to enzyme active sites or receptors, leading to inhibition or activation of these targets. The pathways involved often depend on its structural components:
Isoquinoline: : can interact with enzymes or receptor sites
Sulfonyl: : often involved in the inhibition of enzymes
Thiazole: : commonly seen in molecules that interact with DNA or protein synthesis pathways
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide: : similar core structure but lacks the isoquinoline sulfonyl group.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thiazol-2-yl)benzamide: : similar but without the dimethylphenyl group.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : lacks the thiazole group.
Unique Characteristics
The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide lies in its multifunctional groups that offer diverse chemical reactivity and potential biological activities. The combination of thiazole and sulfonamide motifs provides a distinct profile that makes it of particular interest for further exploration.
And there you have it—an in-depth look at this intriguing compound! Anything specific catching your eye?
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-18-7-8-22(15-19(18)2)25-17-34-27(28-25)29-26(31)21-9-11-24(12-10-21)35(32,33)30-14-13-20-5-3-4-6-23(20)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSSSXDUDEVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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